molecular formula C24H28N4O3 B11121080 2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-[4-(propan-2-yl)piperazin-1-yl]ethanone

2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-[4-(propan-2-yl)piperazin-1-yl]ethanone

Cat. No.: B11121080
M. Wt: 420.5 g/mol
InChI Key: OAOADAFOSSKBCX-UHFFFAOYSA-N
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Description

2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-[4-(PROPAN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a combination of oxadiazole, phenoxy, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-[4-(PROPAN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like phosphorus oxychloride.

    Attachment of the phenoxy group: This step involves the reaction of the oxadiazole intermediate with a phenol derivative under basic conditions.

    Introduction of the piperazine moiety: The final step involves the reaction of the phenoxy-oxadiazole intermediate with a piperazine derivative, typically under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-[4-(PROPAN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-[4-(PROPAN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-[4-(PROPAN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The phenoxy and piperazine moieties may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[3-(4-METHYLPHENYL)-1,2,4-TRIAZOL-5-YL]PHENOXY}-1-[4-(PROPAN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE: Similar structure but with a triazole ring instead of an oxadiazole ring.

    2-{4-[3-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-5-YL]PHENOXY}-1-[4-(PROPAN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-[4-(PROPAN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-(4-propan-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C24H28N4O3/c1-17(2)27-12-14-28(15-13-27)22(29)16-30-21-10-8-20(9-11-21)24-25-23(26-31-24)19-6-4-18(3)5-7-19/h4-11,17H,12-16H2,1-3H3

InChI Key

OAOADAFOSSKBCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)N4CCN(CC4)C(C)C

Origin of Product

United States

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